[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphino group, a triisopropylphenyl group, and a propanesulfinamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diphenylphosphino and triisopropylphenyl intermediates, followed by their coupling with the propanesulfinamide moiety under controlled reaction conditions. Common reagents used in these reactions include phosphine ligands, isopropyl groups, and sulfinamide derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production may also involve the use of advanced purification techniques such as chromatography and crystallization to obtain high-purity [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide moiety to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties and reactivity .
Scientific Research Applications
[S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through its diphenylphosphino and triisopropylphenyl groups, modulating their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity, alteration of protein conformation, and disruption of molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide
- [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide
Uniqueness
[S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both diphenylphosphino and triisopropylphenyl groups enhances its ability to participate in various chemical reactions and interact with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C39H50NOPS |
---|---|
Molecular Weight |
611.9 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h11-29,38H,1-10H3/t38-,43-/m1/s1 |
InChI Key |
HVYVKRIMWAYKQQ-BVXKYASOSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.